molecular formula C39H61FN12O11 B12370523 Ser-parafluoroPhe-Aad-Leu-Arg-Asn-Pro-NH2

Ser-parafluoroPhe-Aad-Leu-Arg-Asn-Pro-NH2

Cat. No.: B12370523
M. Wt: 893.0 g/mol
InChI Key: YZTNCMRNAKIRAP-BMGWUDNWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ser-parafluoroPhe-Aad-Leu-Arg-Asn-Pro-NH2 is a biologically active peptide. This compound is a modified version of the thrombin receptor-tethered ligand SFLLRNP, where the phenylalanine at position 2 is replaced by para-fluorophenylalanine. This modification enhances the compound’s activity, making it a valuable tool in biochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ser-parafluoroPhe-Aad-Leu-Arg-Asn-Pro-NH2 involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Ser-parafluoroPhe-Aad-Leu-Arg-Asn-Pro-NH2 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while substitution reactions can introduce new functional groups into the peptide .

Scientific Research Applications

Ser-parafluoroPhe-Aad-Leu-Arg-Asn-Pro-NH2 has several scientific research applications:

    Biochemistry: Used to study the structure-activity relationships of thrombin receptor ligands.

    Pharmacology: Investigated for its potential as a therapeutic agent targeting thrombin receptors.

    Molecular Biology: Utilized in experiments to understand receptor-ligand interactions and signal transduction pathways.

    Drug Development: Explored as a lead compound for developing new drugs targeting thrombin receptors

Mechanism of Action

The mechanism of action of Ser-parafluoroPhe-Aad-Leu-Arg-Asn-Pro-NH2 involves its interaction with thrombin receptors. The para-fluorophenylalanine residue enhances the peptide’s binding affinity to the receptor, leading to more potent activation of downstream signaling pathways. This interaction is crucial for studying the molecular mechanisms of thrombin receptor activation and its physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Ser-parafluoroPhe-Aad-Leu-Arg-Asn-Pro-NH2 lies in its enhanced activity due to the para-fluorophenylalanine residue. This modification improves the peptide’s binding affinity to thrombin receptors, making it a more potent tool for studying receptor-ligand interactions and developing therapeutic agents .

Biological Activity

The compound Ser-parafluoroPhe-Aad-Leu-Arg-Asn-Pro-NH2 is a biologically active peptide that has garnered attention for its potential therapeutic applications. This article delves into its biological activity, exploring its structure, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Structure and Properties

This compound is characterized by the incorporation of para-fluorophenylalanine (parafluoroPhe), which enhances its hydrophobic properties and stability compared to non-fluorinated counterparts. The presence of specific amino acids such as leucine (Leu), arginine (Arg), and asparagine (Asn) contributes to its biological activity, particularly in modulating receptor interactions and cellular responses.

Chemical Structure

Amino AcidAbbreviationProperties
SerineSerPolar, hydrophilic
Para-fluorophenylalanineparaFIncreased hydrophobicity
AlanineAadNon-polar
LeucineLeuHydrophobic
ArginineArgPositively charged, hydrophilic
AsparagineAsnPolar, capable of hydrogen bonding
ProlineProConformational rigidity

Research indicates that this compound exhibits significant biological activities through various mechanisms:

  • Receptor Modulation : The peptide interacts with thrombin receptors, which play a critical role in hemostasis and thrombosis. Studies have shown that this compound can enhance or inhibit receptor signaling depending on the cellular context .
  • Antimicrobial Properties : The fluorinated amino acids in the peptide enhance its interaction with bacterial membranes, leading to increased antimicrobial activity against both Gram-positive and Gram-negative bacteria. This property is attributed to the increased hydrophobicity imparted by the para-fluorophenylalanine .
  • Cell Penetration : The structural characteristics of the peptide facilitate its penetration into cells, making it a candidate for drug delivery systems .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by Murphy et al. demonstrated that this compound exhibited enhanced antimicrobial activity against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was found to be significantly lower than that of non-fluorinated analogs, indicating superior efficacy .

Case Study 2: Thrombin Receptor Interaction

In another study focusing on thrombin receptor modulation, researchers observed that the peptide could effectively compete with natural ligands for receptor binding. This competition resulted in altered downstream signaling pathways, which could have implications for therapeutic strategies in coagulation disorders .

Summary of Key Research Outcomes

  • Enhanced Stability : The incorporation of para-fluorophenylalanine increases the peptide's resistance to enzymatic degradation.
  • Improved Bioactivity : Fluorination leads to higher bioactivity in antimicrobial assays compared to traditional peptides.
  • Potential Therapeutic Applications : Given its ability to modulate thrombin receptors and exhibit antimicrobial properties, this peptide shows promise for applications in drug development for coagulation disorders and infections.

Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialLower MIC against E. coli and S. aureus
Thrombin Receptor ModulationAltered signaling pathways
Cell PenetrationEnhanced cellular uptake

Properties

Molecular Formula

C39H61FN12O11

Molecular Weight

893.0 g/mol

IUPAC Name

(5S)-6-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-fluorophenyl)propanoyl]amino]-6-oxohexanoic acid

InChI

InChI=1S/C39H61FN12O11/c1-20(2)16-26(36(61)48-25(7-4-14-46-39(44)45)35(60)51-28(18-30(42)54)38(63)52-15-5-8-29(52)32(43)57)50-34(59)24(6-3-9-31(55)56)47-37(62)27(49-33(58)23(41)19-53)17-21-10-12-22(40)13-11-21/h10-13,20,23-29,53H,3-9,14-19,41H2,1-2H3,(H2,42,54)(H2,43,57)(H,47,62)(H,48,61)(H,49,58)(H,50,59)(H,51,60)(H,55,56)(H4,44,45,46)/t23-,24-,25-,26-,27-,28-,29-/m0/s1

InChI Key

YZTNCMRNAKIRAP-BMGWUDNWSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N1CCC[C@H]1C(=O)N)NC(=O)[C@H](CCCC(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)F)NC(=O)[C@H](CO)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)N)NC(=O)C(CCCC(=O)O)NC(=O)C(CC2=CC=C(C=C2)F)NC(=O)C(CO)N

Origin of Product

United States

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